molecular formula C23H22ClN3O3 B605545 APS-2-79 hydrochloride CAS No. 2002381-31-7

APS-2-79 hydrochloride

Cat. No. B605545
M. Wt: 423.897
InChI Key: LIXKSHWZJNNZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of APS-2-79 hydrochloride is C23H22ClN3O3 . The molecular weight is 423.89 . The SMILES string representation is CC1=CC(OC2=CC=CC=C2)=CC=C1NC3=C4C=C(OC)C(OC)=CC4=NC=N3.Cl .


Chemical Reactions Analysis

APS-2-79 hydrochloride is known to inhibit ATP biotin binding to KSR2 within the KSR2-MEK1 complex . It also suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . In Ras mutant cell lines, APS-2-79 enhances the efficacy of the clinical MEK inhibitor trametinib .


Physical And Chemical Properties Analysis

APS-2-79 hydrochloride is a solid substance . It is soluble in DMSO at 10 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

  • Combustion Catalysis in Propellants : APS-2-79 hydrochloride has been examined for its role as a combustion catalyst in solid rocket propellants. Research has explored how substances like APS-2-79 hydrochloride can influence the combustion process, with the potential for enhancing burn rate and reducing toxic emissions from traditional propellants like ammonium perchlorate (Trache, Klapötke, Maiz, Abd-Elghany, DeLuca, 2017).

  • Anti-Arrhythmic Drug Development : In the pharmaceutical field, APS-2-79 hydrochloride has been analyzed for its antiarrhythmic effects. Research using canine arrhythmia models demonstrated that APS-2-79 hydrochloride could effectively suppress various types of ventricular arrhythmias. This suggests its potential as a novel long-acting antiarrhythmic drug (Takahara, Hirasawa, Dohmoto, Shoji, Yoshimoto, Sugiyama, Hashimoto, 2001).

Safety And Hazards

APS-2-79 hydrochloride is known to be a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKSHWZJNNZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

APS-2-79 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APS-2-79 hydrochloride
Reactant of Route 2
Reactant of Route 2
APS-2-79 hydrochloride
Reactant of Route 3
Reactant of Route 3
APS-2-79 hydrochloride
Reactant of Route 4
Reactant of Route 4
APS-2-79 hydrochloride
Reactant of Route 5
Reactant of Route 5
APS-2-79 hydrochloride
Reactant of Route 6
Reactant of Route 6
APS-2-79 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.